molecular formula C7H12O3 B6283104 rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis CAS No. 933-92-6

rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis

Cat. No.: B6283104
CAS No.: 933-92-6
M. Wt: 144.2
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Description

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by its cyclopentane ring with a hydroxyl group and a carboxylate ester group in a specific stereochemical configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position of the cyclopentane ring.

    Esterification: Formation of the carboxylate ester group at the 1-position.

Common reagents used in these reactions include oxidizing agents for hydroxylation and esterification reagents such as methanol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve nucleophilic substitution reactions using reagents like halides or amines.

Major Products

The major products formed from these reactions include various cyclopentane derivatives with modified functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate, cis
  • Rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate, cis
  • Rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate, trans

Uniqueness

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

933-92-6

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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